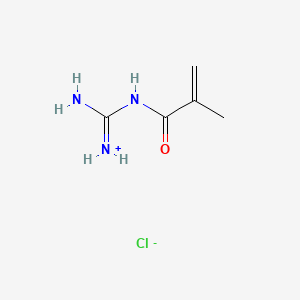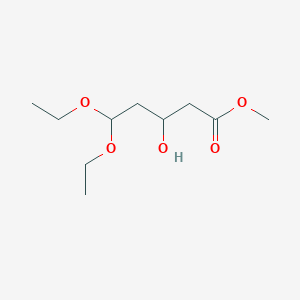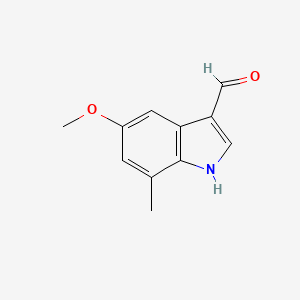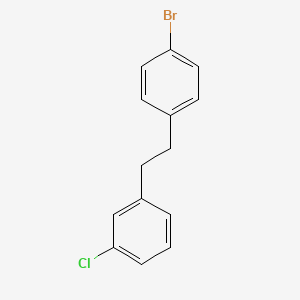![molecular formula C12H11BrO B13688497 6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a bromine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Bromination: The naphthalene derivative undergoes bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated naphthalene derivative is then subjected to spirocyclization, which involves the formation of the cyclopropane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the cyclopropane ring.
6’-bromo-1’,4’-dihydrospiro[cyclopropane-1,3’-indoline]: Another similar compound with a spirocyclic structure, but with an indoline ring instead of a naphthalene ring.
Uniqueness
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is unique due to its specific combination of a bromine atom and a spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-9-1-2-10-8(7-9)3-4-12(5-6-12)11(10)14/h1-2,7H,3-6H2 |
InChI Key |
SXNBFBJWIKPQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(=O)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)

![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)




![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
